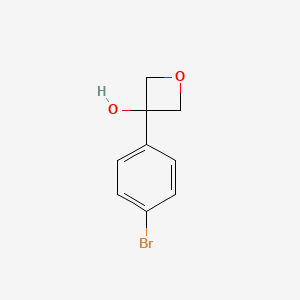

3-(4-Bromophenyl)oxetan-3-OL

Beschreibung

Significance of Oxetane (B1205548) Motifs in Modern Chemical Science

The unique structural and electronic properties of the oxetane ring have established it as a valuable component in the design of novel molecules. Its compact, polar, and three-dimensional nature offers distinct advantages over more traditional chemical functionalities.

Oxetane motifs have become increasingly prevalent in drug discovery and medicinal chemistry programs. nih.gov Their incorporation into potential drug candidates can lead to significant improvements in key physicochemical and pharmacokinetic properties. nih.gov For instance, oxetanes are often employed as bioisosteres for gem-dimethyl and carbonyl groups, which can enhance aqueous solubility, metabolic stability, and lipophilicity. acs.orgresearchgate.net The polar nature of the oxetane ring can also favorably modulate the basicity of nearby amine groups, a critical parameter in drug design. acs.orgdigitellinc.com The introduction of an oxetane can improve a compound's "drug-like" properties, contributing to better absorption, distribution, metabolism, and excretion (ADME) profiles. nih.govacs.org This has led to the inclusion of oxetanes in a variety of clinical and preclinical drug candidates targeting a wide range of diseases. nih.gov

While other four-membered heterocycles like azetidines (containing nitrogen) and cyclobutanes (all carbon) are also utilized in chemical synthesis, oxetanes possess a unique combination of properties. Compared to cyclobutane (B1203170), the presence of the oxygen atom in the oxetane ring reduces certain unfavorable steric interactions, leading to a more planar structure. nih.gov Oxetanes are generally more polar than their cyclobutane counterparts. acs.org In comparison to azetidines, oxetanes offer a different set of hydrogen bonding capabilities, acting as hydrogen bond acceptors. acs.org The synthesis and reactivity of these different heterocycles also vary, providing chemists with a diverse toolkit for molecular design. rsc.org The choice between these rings allows for the subtle modulation of properties such as polarity, basicity, and metabolic stability. nih.gov

Overview of 3-(4-Bromophenyl)oxetan-3-OL within the Oxetane Family

Within the broader class of oxetane-containing compounds, this compound has emerged as a molecule of interest in chemical research.

This compound possesses a distinct trifecta of functional groups: the oxetane ring, a tertiary alcohol, and a bromophenyl substituent. This specific combination makes it a valuable building block in synthetic chemistry. The bromo-substituent, in particular, provides a reactive handle for further chemical modifications, such as cross-coupling reactions, allowing for the construction of more complex molecules. The tertiary alcohol can influence the molecule's polarity and hydrogen bonding capacity. Research has focused on the synthesis of this and related 3-substituted oxetan-3-ols, often starting from oxetan-3-one. ethz.ch The presence of both the oxetane and the functionalized phenyl ring makes it a scaffold for exploring new chemical space, particularly in the search for novel bioactive compounds. mdpi.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₉BrO₂ chemscene.com |

| Molecular Weight | 229.07 g/mol chemscene.com |

| XlogP (predicted) | 1.2 uni.lu |

| Hydrogen Bond Donors | 1 chemscene.com |

| Hydrogen Bond Acceptors | 2 chemscene.com |

| Rotatable Bonds | 1 chemscene.com |

| Physical Form | Solid sigmaaldrich.com |

This table is interactive. Click on the headers to sort.

To fully appreciate the unique properties of this compound, it is useful to compare it to its six-membered ring analogue, 3-(4-Bromophenyl)oxan-3-ol. The primary difference lies in the size of the heterocyclic ring: oxetane is a four-membered ring, while oxane (also known as tetrahydropyran) is a six-membered ring. jove.com This difference in ring size has significant consequences for the molecule's properties.

Table 2: Comparison of Four- and Six-Membered Oxygen Heterocycles

| Feature | Oxetane Ring | Oxane Ring |

| Ring Size | 4-membered | 6-membered |

| Ring Strain | High (approx. 25.5 kcal/mol) beilstein-journals.orgnih.gov | Low beilstein-journals.org |

| Conformation | Puckered, relatively planar nih.govbeilstein-journals.org | Flexible (chair, boat conformations) |

| Reactivity | More reactive due to ring strain iajpr.com | Less reactive, similar to acyclic ethers iajpr.com |

This table is interactive. Click on the headers to sort.

The high ring strain of the oxetane in this compound makes it more reactive and imparts a more rigid, defined three-dimensional structure compared to the flexible chair and boat conformations of the oxane ring in its analogue. iajpr.com This conformational rigidity can be a desirable trait in drug design, as it can lead to more specific binding with biological targets. The different electronic environments of the oxygen atom in the two rings also influence their properties as hydrogen bond acceptors. beilstein-journals.org

Current Research Gaps and Future Directions for this compound Studies

While the utility of the oxetane scaffold is well-established, the full potential of specific derivatives like this compound is yet to be unlocked. Several research gaps exist, and addressing them will pave the way for future applications.

A primary challenge in oxetane chemistry is the limited availability of diverse building blocks. nih.gov While the synthesis of this compound from oxetan-3-one is known, the development of new, more efficient, and stereocontrolled synthetic routes would be highly beneficial. ethz.ch Future research could focus on novel catalytic methods that allow for the construction of the oxetane ring at a late stage in a synthetic sequence, enabling the rapid generation of analogues.

The functional handles on this compound—the tertiary alcohol and the bromo-phenyl group—offer significant opportunities for diversification that remain largely underexplored. The hydroxyl group can be a site for further reactions, while the bromine atom is a prime candidate for various cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net This would allow for the introduction of a wide array of different aryl or heteroaryl groups, significantly expanding the chemical space accessible from this single precursor. Such derivatives could be screened for a variety of biological activities, particularly as kinase inhibitors, a field where oxetanes are showing promise. mdpi.com

Recent studies have highlighted the potential of 3-aryloxetan-3-ols to act as 1,2-bis-electrophiles in annulation reactions to form other heterocyclic systems, such as 1,4-dioxanes. acs.org A significant future direction would be to investigate the reactivity of this compound in similar transformations. Exploring its reactions with various bis-nucleophiles could lead to the discovery of novel scaffolds with interesting three-dimensional shapes and potential applications in drug discovery. acs.org

Furthermore, the concept of using oxetan-3-ol (B104164) as a bioisostere for the carboxylic acid functional group is an emerging area of interest. nih.gov Carboxylic acids are common in drug molecules but can present challenges related to absorption and metabolism. The oxetan-3-ol moiety, being less acidic, could offer advantages, particularly for drugs targeting the central nervous system where brain penetration is crucial. nih.gov Systematic studies are needed to evaluate derivatives of this compound in this context, comparing their physicochemical and biological properties to their carboxylic acid counterparts.

Finally, while the stability of 3,3-disubstituted oxetanes is generally considered good, a deeper understanding of the metabolic fate of compounds containing the this compound core is necessary. acs.org Investigating its stability in the presence of various metabolic enzymes would provide crucial data for its application in medicinal chemistry programs.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1093878-32-0 | bldpharm.comclearsynth.com |

| Molecular Formula | C₉H₉BrO₂ | bldpharm.comclearsynth.com |

| Molecular Weight | 229.07 g/mol | bldpharm.comclearsynth.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | Typically ≥97% | sigmaaldrich.com |

| Storage Temperature | 2-8°C (Refrigerator) | bldpharm.comsigmaaldrich.com |

| InChI Key | KNQDDTUCGFNECR-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(4-bromophenyl)oxetan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-8-3-1-7(2-4-8)9(11)5-12-6-9/h1-4,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQDDTUCGFNECR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC=C(C=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093878-32-0 | |

| Record name | 3-(4-bromophenyl)oxetan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations

Primary Synthetic Routes to 3-(4-Bromophenyl)oxetan-3-OL

The most direct and widely employed method for the synthesis of this compound involves the nucleophilic addition of a 4-bromophenyl group to the carbonyl carbon of oxetan-3-one. This transformation is typically achieved using organometallic reagents, with Grignard reagents being a prominent example.

Grignard Reagent Addition to Oxetan-3-one

The addition of 4-bromophenylmagnesium bromide to oxetan-3-one represents a classic and efficient approach for the formation of this compound. The reaction proceeds via the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of oxetan-3-one, followed by an aqueous workup to protonate the resulting alkoxide and yield the desired tertiary alcohol. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to ensure the stability and reactivity of the Grignard reagent.

Key steps in this synthesis involve the initial formation of the Grignard reagent from 4-bromobromobenzene and magnesium turnings, followed by the in-situ reaction with oxetan-3-one. The reaction conditions are crucial for achieving high yields and minimizing side products.

Table 1: Synthesis of this compound via Grignard Reagent Addition

| Reactant 1 | Reactant 2 | Reagents & Conditions | Product | Yield (%) | Reference |

| 4-Bromobromobenzene | Magnesium, Oxetan-3-one | 1. Diethyl ether, reflux2. Oxetan-3-one, 0 °C to rt | This compound | Not specified | nih.govmnstate.edu |

Alternative Nucleophilic Additions to Oxetan-3-one

Beyond Grignard reagents, other organometallic species can be employed for the nucleophilic addition to oxetan-3-one. Organolithium reagents, for instance, offer a viable alternative. The general principle remains the same, involving the attack of the nucleophilic carbon of the organolithium compound on the carbonyl of oxetan-3-one. These reactions also necessitate anhydrous conditions to prevent the quenching of the highly reactive organometallic reagent.

Oxetan-3-one Precursor Synthesis and Derivatives

The availability of oxetan-3-one is a critical prerequisite for the synthesis of this compound. Several synthetic routes to this key precursor have been developed, with the oxidation of oxetan-3-ol (B104164) and a multi-step synthesis from epichlorohydrin being among the most common.

Oxidation of Oxetan-3-ol

The oxidation of the secondary alcohol, oxetan-3-ol, to the corresponding ketone, oxetan-3-one, is a straightforward and frequently utilized method. Various oxidizing agents can be employed for this transformation. A common and effective method involves the use of a Swern oxidation or related protocols. For instance, a combination of N-chlorosuccinimide (NCS) and a catalytic amount of N-tert-butylbenzenesulfinamide in dichloromethane has been shown to provide oxetan-3-one in high yield.

Table 2: Synthesis of Oxetan-3-one via Oxidation of Oxetan-3-ol

| Starting Material | Reagents & Conditions | Product | Yield (%) | Reference |

| Oxetan-3-ol | N-chlorosuccinimide, N-tert-butylbenzenesulfinamide, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), Dichloromethane, 20-25 °C, 1 h | Oxetan-3-one | 93% | Not specified in provided text |

Preparation from Epoxy Chloropropane

A more elaborate, multi-step synthesis of oxetan-3-ol, the precursor to oxetan-3-one, starts from the readily available epichlorohydrin (2-(chloromethyl)oxirane). This synthetic route involves a series of transformations including epoxide ring-opening, protection, hydrolysis, and intramolecular cyclization.

A concise method involves the following sequence:

Ring-opening of epichlorohydrin: Reaction with acetic acid in the presence of a catalytic amount of anhydrous iron(III) chloride yields acetic acid-2-hydroxy-3-chloropropyl ester. atlantis-press.com

Protection of the alcohol: The secondary alcohol is protected, for example, by reaction with ethyl vinyl ether in the presence of a catalytic amount of p-toluenesulfonic acid (p-TsOH). atlantis-press.com

Hydrolysis and intramolecular cyclization: The crude protected intermediate is treated with aqueous sodium hydroxide at elevated temperatures, leading to hydrolysis of the acetate (B1210297) and subsequent intramolecular nucleophilic substitution to form the protected oxetane (B1205548) ring. atlantis-press.com

Deprotection: The protecting group is removed under acidic conditions to afford oxetan-3-ol. atlantis-press.com

Table 3: Multi-step Synthesis of Oxetan-3-ol from Epichlorohydrin

| Step | Starting Material | Reagents & Conditions | Product | Yield (%) | Reference |

| 1 | Epichlorohydrin | Acetic acid, anhydrous FeCl₃ (cat.), 70 °C, 12 h | Acetic acid-2-hydroxy-3-chloropropyl ester | 90% | atlantis-press.com |

| 2 | Acetic acid-2-hydroxy-3-chloropropyl ester | Ethyl vinyl ether, p-TsOH (cat.), 35 °C, 8 h | Acetic acid 2-(1-ethoxy)ethoxy-3-chloropropyl ester | Not isolated | atlantis-press.com |

| 3 | Acetic acid 2-(1-ethoxy)ethoxy-3-chloropropyl ester | NaOH, H₂O, 110 °C, 4 h | 3-(1-Ethoxyethoxy)oxetane | 30% (over 2 steps) | atlantis-press.com |

| 4 | 3-(1-Ethoxyethoxy)oxetane | Methanol, p-TsOH (cat.), 15-18 °C, then NaHCO₃, 1 h | Oxetan-3-ol | Not specified | atlantis-press.com |

An alternative approach to oxetan-3-one involves a gold-catalyzed oxidative cyclization of propargyl alcohol, offering a more direct route. nih.gov

Advanced Derivatization Strategies of this compound

The tertiary alcohol functionality in this compound serves as a versatile handle for further chemical transformations, enabling the synthesis of a diverse range of derivatives. These derivatization strategies often involve the substitution of the hydroxyl group or reactions involving the oxetane ring itself.

One common strategy is the dehydroxylation of the tertiary alcohol to introduce a simple aryl-substituted oxetane. This can be achieved through a two-step process involving the formation of a tosylate followed by reduction. A more direct, acid-mediated dehydroxylation using trifluoroacetic acid and a hydride donor like triethylsilane has also been reported for similar 3-aryloxetan-3-ols. acs.org

Another important class of derivatization is the substitution of the hydroxyl group with other nucleophiles. For instance, the conversion of the alcohol to a good leaving group, such as a tosylate or mesylate, allows for subsequent nucleophilic substitution to introduce amines, azides, or other functional groups at the 3-position.

Furthermore, etherification and esterification of the tertiary alcohol provide routes to other important derivatives. While direct etherification can be challenging, conversion to an intermediate halide followed by reaction with an alkoxide is a potential pathway. Esterification can be achieved under standard conditions, for example, by reacting with an acyl chloride or carboxylic anhydride in the presence of a base.

Finally, ring-opening reactions of the oxetane moiety, often under acidic or Lewis acidic conditions, can lead to the formation of functionalized 1,3-diols, providing another avenue for structural diversification. acs.org

Table 4: Potential Derivatization Reactions of 3-Aryloxetan-3-ols

| Reaction Type | Starting Material | Reagents & Conditions | Product Type | Reference |

| Dehydroxylation | 3-Aryloxetan-3-ol | 1. TsCl, Pyridine2. LiAlH₄, THF | 3-Aryloxetane | acs.org |

| Dehydroxylation | 3-(p-Anisyl)oxetan-3-ol | Trifluoroacetic acid, Triethylsilane | 3-(p-Anisyl)oxetane | acs.org |

Functional Group Interconversions on the Bromophenyl Moiety

The aryl bromide group in this compound is a key functional handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through palladium-catalyzed cross-coupling. These reactions allow for the introduction of diverse substituents, significantly expanding the chemical space accessible from this starting material.

Key transformations applicable to the bromophenyl group include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form a new carbon-carbon bond. It is a robust method for synthesizing biaryl compounds. For instance, reacting this compound with an arylboronic acid in the presence of a palladium catalyst and a base would yield 3-(biphenyl-4-yl)oxetan-3-ol derivatives. The reaction is tolerant of numerous functional groups and reaction conditions can be optimized by screening bases, solvents, and palladium catalysts. mdpi.comresearchgate.netorganic-chemistry.orglibretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine. researchgate.netorganic-chemistry.orgwikipedia.org It is a cornerstone of modern synthetic chemistry for creating arylamines, which are prevalent in pharmaceuticals. Applying this to this compound would allow for the introduction of a wide range of amino groups at the 4-position of the phenyl ring. The choice of phosphine (B1218219) ligand is often crucial for achieving high yields. nih.gov

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to form arylalkynes. researchgate.netwikipedia.orgorganic-chemistry.org This methodology introduces an sp-hybridized carbon, which can serve as a linchpin for further transformations or as a key structural element in materials science and medicinal chemistry.

Grignard Reagent Formation: The aryl bromide can be converted into an aryl Grignard reagent (ArMgBr) by reacting it with magnesium metal. ucalgary.calibretexts.orgacs.org This powerful nucleophile can then react with a variety of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds. masterorganicchemistry.com This two-step sequence allows for the introduction of a wide range of carbon-based functional groups.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Aryl-Aryl, Aryl-Alkyl | Pd(0) or Pd(II) precursor, phosphine ligand, base (e.g., K₃PO₄, Cs₂CO₃) |

| Buchwald-Hartwig | R₂NH | Aryl-Nitrogen | Pd(0) or Pd(II) precursor, phosphine ligand, base (e.g., NaOtBu) |

| Sonogashira | R-C≡CH | Aryl-Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, amine base (e.g., Et₃N) |

| Heck | Alkene | Aryl-Vinyl | Pd(0) catalyst, base |

| Stille | R-Sn(R')₃ | Aryl-Aryl, Aryl-Vinyl | Pd(0) catalyst |

Reactions at the Hydroxyl Group (e.g., Etherification, Esterification)

The tertiary hydroxyl group at the 3-position of the oxetane ring is a versatile site for functionalization. researchgate.net It can be derivatized or replaced to introduce new properties and functionalities.

Etherification: Williamson etherification, involving deprotonation of the hydroxyl group with a strong base followed by reaction with an alkyl halide, can be used to form ethers. Yields for this reaction on similar oxetane systems have been reported to be in the range of 59% to 87%. researchgate.net

Esterification: The hydroxyl group can be readily converted into esters through reaction with acyl chlorides or carboxylic anhydrides. A particularly useful transformation is the formation of sulfonate esters, such as tosylates or mesylates. These sulfonates are excellent leaving groups and can be displaced by a wide range of nucleophiles in SN2 reactions, although care must be taken to avoid ring-opening of the strained oxetane. researchgate.net

Deoxyfluorination: The hydroxyl group can be replaced with a fluorine atom using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. This transformation is of high interest in medicinal chemistry, as the introduction of fluorine can significantly alter a molecule's pharmacokinetic properties. Good yields ( >70%) have been reported for this reaction on 3-aryloxetan-3-ols, including those with a p-bromophenyl substituent. researchgate.net

Dehydroxylation: The complete removal of the hydroxyl group can be achieved through a two-step process. One method involves converting the alcohol to a xanthate followed by a Barton-McCombie deoxygenation. researchgate.net Another approach is an acid-mediated dehydroxylation using trifluoroacetic acid and a silane hydride donor. researchgate.net

| Transformation | Reagents | Product Type | Reference |

|---|---|---|---|

| Fluorination | DAST, Deoxo-Fluor, XtalFluor | 3-Fluoro-3-aryloxetane | researchgate.net |

| Chlorination | Methanesulfonyl chloride, triethylamine | 3-Chloro-3-phenyloxetane | researchgate.net |

| Acid-mediated Dehydroxylation | Trifluoroacetic acid, triethylsilane | 3-Aryloxetane | researchgate.net |

| Barton-McCombie Deoxygenation | 1) NaH, CS₂, MeI; 2) AIBN, Bu₃SnH | 3-Aryloxetane | researchgate.net |

Formation of Spirocyclic Oxetane Structures

Spirocyclic oxetanes, where the oxetane ring is part of a spiro junction, are increasingly sought-after motifs in drug discovery due to their three-dimensional character. This compound and related compounds are valuable precursors for these structures.

One common strategy involves an intramolecular Williamson etherification. researchgate.net For example, if a nucleophilic group and a leaving group are tethered to the 3-position, intramolecular cyclization can lead to the formation of a new ring spiro-fused to the oxetane.

Another powerful method is the Friedel-Crafts reaction between oxetan-3-ols and phenols, catalyzed by a mild lithium catalyst. This reaction proceeds via C-OH activation and can lead to the formation of 3,3-diaryloxetanes. ucalgary.ca If the phenol is part of a larger cyclic system, this can result in a spirocyclic structure. Additionally, photochemical methods like the Paternò–Büchi reaction, a [2+2] cycloaddition between a carbonyl group and an alkene, can be employed to construct spirocyclic oxetanes. libretexts.org

Ring-Opening and Ring-Expansion Reactions of Oxetanes with Relevance to this compound

The inherent ring strain of the oxetane (approximately 25.5 kcal/mol) makes it susceptible to ring-opening reactions, particularly under acidic conditions. nih.gov This reactivity can be harnessed to synthesize more complex heterocyclic systems.

Brønsted Acid-Catalyzed Annulations (e.g., 1,4-Dioxanes)

A notable transformation of 3-aryloxetan-3-ols is their reaction with 1,2-diols under Brønsted acid catalysis to form 1,4-dioxanes. In this reaction, the oxetanol acts as a 1,2-bis-electrophile. The Brønsted acid, such as bistriflimide (Tf₂NH), catalyzes both the initial dehydration of the oxetanol to form a stabilized tertiary carbocation, and the subsequent intramolecular ring-opening of the oxetane by the newly attached diol. researchgate.net

This annulation reaction is highly efficient, metal-free, and generates water as the only byproduct. It demonstrates high regio- and diastereoselectivity with unsymmetrical diols and can be used to create a wide range of substituted mono- and bicyclic 1,4-dioxanes, including spirocyclic systems.

| Oxetan-3-ol Aryl Group | Diol | Catalyst | Product | Yield |

|---|---|---|---|---|

| 4-Bromophenyl | Ethylene (B1197577) glycol | Tf₂NH | 2-((4-Bromophenyl)(hydroxy)methyl)-1,4-dioxane | High |

| Phenyl | Propane-1,2-diol | Tf₂NH | Mixture of regioisomeric 1,4-dioxanes | High |

| 4-Methoxyphenyl | Cyclohexane-1,2-diol | Tf₂NH | Fused bicyclic dioxane | High |

Note: This table represents the general scope of the reaction as described in the literature. researchgate.net

Lewis Acid-Catalyzed Transformations

Lewis acids can also activate the oxetane ring towards nucleophilic attack and rearrangement. The dehydration of 3-aryloxetan-3-ols using Lewis acid catalysts generates an oxetane carbocation. This reactive intermediate can then engage in various transformations.

For example, in the presence of phenols, a Lewis acid-catalyzed Friedel-Crafts reaction can occur at the ortho-position of the phenol, followed by an intramolecular ring-opening of the oxetane by the phenolic oxygen to yield dihydrobenzofuran derivatives. Similarly, using indoles as nucleophiles with a catalyst like In(OTf)₃ can lead to the synthesis of complex indolines. The choice of Lewis acid, such as TiCl₄, can also be used to mediate a variety of other functional group transformations and reductions. wikipedia.org

Rearrangement Reactions

The formation of a carbocation intermediate upon acid treatment of this compound can also initiate rearrangement reactions, including ring expansions. nih.gov While direct examples on the title compound are sparse, analogous systems provide insight into potential pathways.

For instance, a dual palladium- and acid-catalyzed arylative skeletal rearrangement of 3-vinyloxetan-3-ols has been shown to produce 2,5-dihydrofurans. mdpi.comresearchgate.net This process involves a Heck arylation, followed by an acid-catalyzed transposition of the allylic alcohol and subsequent ring-opening of the oxetane by the internal hydroxyl group, effectively expanding the four-membered ring to a five-membered one. researchgate.net Such rearrangement cascades highlight the potential of the oxetan-3-ol scaffold to serve as a precursor to other important heterocyclic systems.

Nucleophilic Ring Opening Reactions

The inherent ring strain of approximately 25.5 kcal/mol makes the oxetane ring susceptible to nucleophilic attack, particularly under acidic conditions which activate the ring. nih.gov In the case of 3-aryloxetan-3-ols, the tertiary alcohol can be protonated, leading to the formation of a stabilized carbocation, which facilitates subsequent reactions. The strained C–O–C bond angle also exposes the oxygen lone pairs, making Lewis acid activation a common strategy for initiating ring-opening reactions. nih.govnih.gov

These reactions can proceed via intermolecular or intramolecular pathways, involving a range of nucleophiles. While heteroatom nucleophiles are common, ring openings with carbon nucleophiles have also been developed. nih.govresearchgate.net The regioselectivity of the attack is a key consideration in these transformations.

For instance, 3-aryloxetan-3-ols can act as 1,2-bis-electrophiles in reactions with 1,2-diols. Under Brønsted acid catalysis, the tertiary alcohol is activated to form an oxetane carbocation. This intermediate reacts with the diol, followed by an intramolecular ring-opening of the oxetane by the second hydroxyl group of the diol to form functionalized 1,4-dioxanes. nih.govbeilstein-journals.org This annulation strategy demonstrates high regio- and diastereoselectivity with unsymmetrical diols. nih.gov

Similarly, tandem Friedel-Crafts alkylation and ring-opening reactions have been observed. When 3-aryloxetan-3-ols react with phenols under lithium catalysis, the reaction outcome depends on the substitution pattern of the phenol. While para-selective attack leads to the formation of 3,3-diaryloxetanes, ortho-selective reactions result in the formation of 3-aryl-3-hydroxymethyl-dihydrobenzofurans through a sequential alkylation and intramolecular ring-opening cascade. researchgate.net

| Catalyst | Nucleophile | Product Type | Yield (%) | Reference |

| HNTf₂ | 1,2-Diols | 1,4-Dioxanes | Moderate to High | nih.govbeilstein-journals.org |

| Li⁺ catalyst | Phenols (ortho-substituted) | Dihydrobenzofurans | - | researchgate.net |

| Lewis Acids | Phenols | Dihydrobenzofurans | - | nih.gov |

| In(OTf)₃ | Indoles | Indolines | - | nih.gov |

Catalytic Approaches in Oxetane Synthesis and Functionalization

Catalysis plays a pivotal role in both the construction of the oxetane ring and its subsequent functionalization. Transition metals, organocatalysts, and Brønsted acids have all been employed to mediate efficient and selective transformations involving oxetanes.

Transition metal catalysis offers powerful tools for C-C and C-heteroatom bond formation, and these methods have been applied to oxetane chemistry.

Palladium-Catalyzed Cross-Coupling: The 4-bromophenyl group in this compound is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These reactions allow for the introduction of a wide array of substituents at the para-position of the phenyl ring, providing access to a diverse library of compounds while keeping the oxetane moiety intact. For example, the palladium-catalyzed cross-coupling of arylsilanols with aryl bromides in the presence of a base like cesium carbonate can furnish biaryl products in high yields. nih.gov This strategy enables the late-stage functionalization of the molecule, which is highly valuable in drug discovery programs.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Feature | Reference |

| Suzuki-Miyaura | Arylboronic acids | Pd(PPh₃)₄, Base | Biaryl linkage | rsc.orgnih.gov |

| Heck | Alkenes | Pd(OAc)₂, Ligand, Base | Aryl-alkene linkage | - |

| Buchwald-Hartwig | Amines, Alcohols | Pd catalyst, Ligand, Base | Aryl-amine/ether linkage | - |

| Hiyama | Organosilanes | Pd catalyst, Activator | Biaryl linkage | nih.gov |

Rhodium-Catalyzed Reactions: Rhodium catalysts have been effectively used in the synthesis of substituted oxetanes. One notable method involves the rhodium-catalyzed O-H insertion of a diazo compound into an alcohol, followed by an intramolecular C-C bond-forming cyclization to yield the oxetane ring. nih.govresearchgate.net This strategy allows for the construction of di-, tri-, and tetrasubstituted oxetanes with various pendant functional groups. nih.gov While this is a synthetic method for the ring itself, rhodium catalysts can also mediate ring-cleavage reactions of oxetanes, which occur with high stereoselectivity. rsc.org

Non-metallic catalytic systems have emerged as powerful alternatives for oxetane functionalization, often providing high levels of stereocontrol and operating under mild conditions.

Organocatalysis: Organocatalytic methods have been successfully applied to the enantioselective desymmetrization of oxetanes. nih.gov This approach can be used to generate chiral 1,4-dioxanes and other oxa-heterocycles with high efficiency and enantioselectivity, establishing quaternary stereocenters. nih.gov For example, the coupling of CO2 with oxetanes can be achieved using an onium salt combined with a fluorinated alcohol as an organocatalytic system. researchgate.net

Brønsted Acid Catalysis: Brønsted acids are highly effective catalysts for activating the oxetane ring. They can protonate the oxetane oxygen, facilitating nucleophilic attack and ring-opening. This strategy has been used in the synthesis of furans and benzofurans from 3,3-disubstituted oxetanes using Brønsted acid ionic liquids (BAILs) in water, offering an environmentally friendly protocol. acs.org The BAIL catalyst can often be recovered and reused without significant loss of activity. acs.org

Furthermore, strong Brønsted acids like triflimide (HNTf₂) catalyze the reaction of 3-aryloxetan-3-ols with alcohols. rsc.org This method allows for the selective activation of the tertiary benzylic alcohol to form ethers while preserving the oxetane ring, avoiding the need for strong bases or alkyl halides. rsc.org However, under certain conditions, the reaction can proceed further to a ring-opening cyclization, yielding 1,4-dioxanes, as seen in reactions with 1,2-diols. nih.govrsc.org

| Catalyst Type | Reaction | Substrate | Product | Key Feature | Reference |

| Chiral Phosphoric Acid | Intramolecular Ring Opening | Oxetane with pendant nucleophile | Chiral Heterocycles | Enantioselective | acs.org |

| Brønsted Acid (HNTf₂) | Etherification | 3-Aryloxetan-3-ol, Alcohol | 3-Alkoxy-3-aryloxetane | Ring preservation | rsc.org |

| Brønsted Acid (HNTf₂) | Annulation | 3-Aryloxetan-3-ol, 1,2-Diol | 1,4-Dioxane | Ring opening | nih.gov |

| Brønsted Acid Ionic Liquid | Ring Opening/Cyclization | 3,3-Disubstituted Oxetane | Furans/Benzofurans | Green chemistry, reusable catalyst | acs.org |

Stereoselective Synthesis and Chiral Auxiliaries

The creation of stereocenters in and around the oxetane ring is crucial for applications in medicinal chemistry. Stereoselective synthesis of functionalized oxetanes can be achieved through various strategies, including the use of chiral catalysts and auxiliaries.

Enantioenriched alcohols can serve as precursors to enantioenriched oxetanes. For instance, in the rhodium-catalyzed O-H insertion/cyclization sequence, using an enantioenriched alcohol as the starting material can lead to the formation of an enantioenriched oxetane with complete retention of configuration. nih.gov

Asymmetric catalysis provides a more direct route to chiral oxetanes. Chiral Brønsted acids, such as chiral phosphoric acids, have been employed in the intramolecular enantioselective ring-opening of 3-substituted and 3,3-disubstituted oxetanes. acs.org This desymmetrization strategy effectively creates chiral heterocyclic scaffolds. Sun and coworkers have demonstrated this approach for accessing chiral tetrahydroisoquinolines from oxetane precursors. acs.org Similarly, organocatalytic desymmetrization using chiral catalysts can establish quaternary stereocenters with high enantioselectivity. nih.gov

Another powerful strategy is the Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene to form an oxetane. The development of enantioselective versions of this reaction, using chiral catalysts such as a hydrogen-bonding chiral iridium photocatalyst, has enabled the synthesis of oxetane products with excellent enantiomeric excess. nih.gov

While methods for the stereoselective synthesis of the oxetane ring are well-documented, the direct asymmetric synthesis of 3-aryl-oxetan-3-ols from prochiral ketones remains a challenge. However, the functionalization of the pre-formed chiral oxetane core, derived from other methods, remains a viable path to chiral molecules based on the this compound scaffold.

Computational Chemistry and Theoretical Studies

Molecular Modeling and Conformational Analysis

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules. For 3-(4-Bromophenyl)oxetan-3-ol, DFT calculations, often using a basis set like B3LYP/6-31G(d,p), can elucidate the distribution of electron density and the energies of molecular orbitals.

Key parameters derived from DFT calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are also generated from DFT calculations. These maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For this compound, the MEP would show negative potential around the oxygen atoms of the hydroxyl and oxetane (B1205548) groups, indicating their roles as sites for electrophilic attack or hydrogen bonding. The hydrogen of the hydroxyl group would exhibit a positive potential, marking it as a site for nucleophilic attack.

Table 1: Representative DFT-Calculated Electronic Properties (Note: The following data is illustrative of typical results from DFT calculations for similar aromatic compounds and is intended for representative purposes.)

| Parameter | Calculated Value (eV) | Description |

| HOMO Energy | -6.5 | Indicates electron-donating capability |

| LUMO Energy | -1.2 | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 | Relates to chemical stability and reactivity |

The structure of this compound features key functional groups capable of participating in hydrogen bonding. The hydroxyl (-OH) group can act as both a hydrogen bond donor (via its hydrogen atom) and a hydrogen bond acceptor (via its oxygen atom). Additionally, the oxygen atom within the oxetane ring serves as an excellent hydrogen bond acceptor. This dual capability is critical for its interaction with biological targets and its physicochemical properties like solubility.

Computational analysis can model these interactions, calculating their geometry (bond lengths and angles) and energetic strength. In the solid state, these interactions can lead to the formation of complex supramolecular structures, such as cyclic tetramers observed in similar molecules containing hydrogen-bond donors and acceptors. The ability of the oxetane motif to function as a potent hydrogen bond acceptor is a key feature exploited in medicinal chemistry.

Reaction Mechanism Elucidation using Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving oxetanes. The high ring strain of the oxetane makes it susceptible to ring-opening reactions under various conditions. Theoretical studies, often employing DFT, can map the potential energy surface of a reaction, identifying transition states, intermediates, and the associated activation energies.

For a molecule like this compound, computational studies could model its acid-catalyzed ring-opening. Such studies can determine whether the reaction proceeds through an SN1-like mechanism, involving a stabilized tertiary carbocation, or an SN2-like mechanism. By calculating the energies of these different pathways, chemists can predict the most likely reaction products and optimize reaction conditions. These computational experiments provide a level of detail that is often difficult to obtain through experimental means alone.

Prediction of Spectroscopic Properties

Computational chemistry can accurately predict various spectroscopic properties of molecules, which serves as a powerful tool for structure verification when compared with experimental data. For this compound, methods like DFT can be used to calculate ¹H and ¹³C NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra.

The calculated NMR shifts, after appropriate scaling, can be compared directly with experimental spectra to aid in the assignment of complex signals. Similarly, predicted IR spectra can help identify characteristic vibrational modes associated with the oxetane ring, the C-Br bond, and the O-H stretch. Discrepancies between predicted and experimental spectra can point to specific molecular interactions, such as hydrogen bonding, that are present in the experimental sample.

Table 2: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (Note: Experimental values are hypothetical and for illustrative purposes only. Computational predictions are typically performed to confirm structural assignments.)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C-OH | 75.2 | 74.8 |

| C-Br | 122.5 | 121.9 |

| Oxetane CH₂ | 78.1 | 77.6 |

| Aromatic CH | 129.8 | 129.5 |

Chemical Space Exploration of Oxetanes

The oxetane ring is an increasingly important structural motif in medicinal chemistry, valued for its ability to expand the accessible chemical space for drug discovery. Computational studies play a crucial role in exploring and defining this space. The introduction of an oxetane, a compact, polar, and sp³-rich scaffold, can significantly alter a molecule's properties.

Oxetanes are often used as "non-classical isosteres" for other common chemical groups. For example, a 3,3-disubstituted oxetane can act as a more polar and metabolically stable replacement for a gem-dimethyl group, or the polar oxetane ring can serve as a surrogate for a carbonyl group. Computational modeling helps predict the consequences of such substitutions on a molecule's conformation, solubility, metabolic stability, and binding affinity to biological targets. This predictive power allows chemists to rationally design novel molecules with improved drug-like properties, leveraging the unique three-dimensional character and hydrogen bonding capability of the oxetane moiety to explore new areas of chemical space.

Medicinal Chemistry Applications and Structure Activity Relationship Sar Studies

Oxetanes as Bioisosteres in Drug Design

Bioisosterism, the strategy of replacing a functional group within a biologically active molecule with another group that retains the intended biological activity, is a cornerstone of medicinal chemistry. Oxetanes have gained significant attention as non-classical bioisosteres due to their distinct combination of properties, including polarity, three-dimensionality, and metabolic stability. acs.orgnih.gov

The oxetane (B1205548) moiety is frequently employed as a bioisosteric replacement for the carbonyl group (C=O) in ketones, amides, and esters. nih.gov This substitution is driven by the fact that the oxetane oxygen atom can act as a hydrogen bond acceptor, mimicking the hydrogen bonding capabilities of the carbonyl oxygen. nih.gov However, unlike carbonyl groups which can be susceptible to metabolic reduction or nucleophilic attack, the oxetane ring is generally more metabolically stable. acs.org

The replacement of a carbonyl with an oxetane can lead to significant improvements in a compound's pharmacokinetic profile. For instance, this substitution can enhance metabolic stability, thereby increasing the compound's half-life in the body. Furthermore, the introduction of the polar oxetane ring can improve aqueous solubility, a critical factor for drug absorption and distribution. acs.org

| Property | Carbonyl Group (e.g., in a ketone) | Oxetane Moiety | Reference |

|---|---|---|---|

| Hydrogen Bond Acceptor | Yes | Yes | nih.gov |

| Metabolic Stability | Susceptible to reduction | Generally more stable | acs.org |

| Polarity | Polar | Polar | nih.gov |

| Geometry | Trigonal planar at carbon | Tetrahedral at carbons, puckered ring | nih.gov |

Another common application of the oxetane ring in bioisosterism is as a replacement for the gem-dimethyl group. acs.orgnih.gov The gem-dimethyl group is often introduced into drug candidates to block metabolically labile positions, thereby preventing oxidative metabolism. However, this modification invariably increases the lipophilicity of the molecule, which can negatively impact solubility and other pharmacokinetic properties. acs.org

| Property | Gem-Dimethyl Group | Oxetane Moiety | Reference |

|---|---|---|---|

| Size | Similar | Similar | nih.gov |

| Metabolic Shielding | Effective | Effective | acs.org |

| Lipophilicity | Increases | Decreases or maintains | acs.org |

| Aqueous Solubility | Decreases | Increases | acs.org |

Role of the Oxetane Moiety in Modulating Biological Activity

Beyond its utility as a bioisostere, the incorporation of an oxetane ring can directly influence the biological activity of a molecule by modulating its conformational preferences and interactions with biological targets. nih.gov

Structure-Activity Relationship (SAR) Studies of 3-(4-Bromophenyl)oxetan-3-OL Derivatives

While specific SAR studies on a focused library of this compound derivatives are not extensively reported in the public domain, general principles for 3-aryl-oxetan-3-ol derivatives can be inferred from broader medicinal chemistry literature. The SAR of such compounds is typically explored by modifying the aryl ring, the oxetane ring, and the hydroxyl group.

For the 3-aryl group, variations in substitution on the phenyl ring can have a profound impact on activity. The position, size, and electronic nature of the substituents can influence the molecule's interaction with the target protein. For instance, the bromine atom in this compound can engage in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity. The electronic properties of the aryl substituent can also affect the acidity of the tertiary alcohol, which may be important for its role as a hydrogen bond donor.

Modification of the oxetane ring itself is less common due to the synthetic challenges, but subtle changes can influence activity. The hydroxyl group at the 3-position is a key functional group that can act as both a hydrogen bond donor and acceptor. Its replacement with other functional groups, such as an amino or a cyano group, would be expected to significantly alter the biological activity.

A study on oxetane-containing indole (B1671886) analogues provides a relevant example of how a 3-aryl-oxetan-3-ol moiety can be incorporated into a drug scaffold and subsequently modified to explore SAR. nih.gov In this research, an oxetane-containing tertiary alcohol was used as a building block to synthesize a series of 2-aryl-indole analogues. While these compounds were not direct derivatives of this compound, the study demonstrated that variations in the substitution pattern on the aryl rings led to a range of cytotoxic activities against various cancer cell lines. nih.gov The most potent analogues in this series exhibited micromolar to sub-micromolar activity, highlighting the potential of the 3-aryl-oxetan-3-ol scaffold in the design of biologically active compounds. nih.gov

| Structural Moiety | Modification | Potential Impact on Biological Activity | Reference |

|---|---|---|---|

| Aryl Group (e.g., 4-Bromophenyl) | Substitution pattern (ortho, meta, para) | Alters orientation in binding pocket | nih.gov |

| Electronic properties of substituents | Modulates interaction strength (e.g., halogen bonding, pKa of hydroxyl) | nih.gov | |

| Oxetane Ring | Substitution at other positions | Can affect conformation and stability | nih.gov |

| 3-Hydroxyl Group | Replacement with other functional groups | Changes hydrogen bonding capacity and overall polarity | nih.gov |

Investigation of Substituent Effects on Biological Activity

Studies on other halogenated compounds have demonstrated that strategic halogenation can enhance the activity of phenolic compounds while mitigating their toxicity profiles. nih.gov For instance, in a series of thiosemicarbazide (B42300) derivatives, the position of a halogen substituent on the phenyl ring was found to be critical for antibacterial potential. nih.gov Specifically, a fluorine atom at the ortho position of the phenyl ring resulted in the highest antibacterial activity against several strains of Staphylococci. nih.gov While direct studies on this compound are limited, these findings suggest that the 4-bromo substitution is likely to have a significant impact on its biological activity profile.

The oxetane moiety itself also contributes significantly to the molecule's properties. The oxygen atom in the oxetane ring can act as a hydrogen bond acceptor, a crucial interaction for binding to many biological targets. acs.org Moreover, the rigid and three-dimensional nature of the oxetane ring can confer a specific conformation to the molecule, which can be advantageous for target binding. nih.gov

Design of Novel Analogues for Specific Biological Targets

The 3-phenyloxetane (B185876) scaffold has been identified as a promising starting point for the design of novel therapeutic agents. A notable example is the development of small molecule agonists for the Glucagon-Like Peptide-1 Receptor (GLP-1R). nih.govfigshare.com Recently, a new class of 3-phenyloxetane derivative GLP-1R agonists has been discovered. nih.gov Through the use of computer-aided drug design (CADD), a potent and selective GLP-1R agonist, designated as compound 14 (DD202-114), was identified as a preclinical candidate. nih.gov

This compound demonstrated full agonistic efficacy in promoting cAMP accumulation and possessed favorable drug-like properties when compared to the clinical trial candidate Danuglipron. nih.gov In animal models, compound 14 exhibited a sustained pharmacological effect, effectively lowering blood glucose levels and reducing food intake. nih.gov These findings highlight the potential of the 3-phenyloxetane scaffold, and by extension, derivatives like this compound, as a template for designing novel analogues targeting specific biological pathways. The 4-bromo substitution on the phenyl ring offers a handle for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

Therapeutic Areas Investigated for Oxetane-Containing Compounds

The unique properties of the oxetane ring have led to its investigation in a variety of therapeutic areas.

The introduction of an oxetane substituent has been shown to be beneficial in the design of kinase inhibitors. For example, in the development of mTOR inhibitors, introducing an oxetane substituent on a nitrogen atom in the lead compound GDC-0349 led to a reduction in basicity (pKaH) and a significant decrease in hERG inhibition, a common cardiotoxicity liability. nih.gov This modification also maintained high selectivity for mTOR over other kinases. nih.gov While specific studies on this compound as a kinase inhibitor are not yet prevalent, the known effects of the oxetane moiety on key drug-like properties suggest its potential utility in this area. The 4-bromo substitution could further influence binding interactions within the kinase active site. The introduction of a bromine substituent on the benzamide (B126) ring of certain kinase inhibitors has been shown to improve activity. mdpi.com

Halogenated compounds have long been recognized for their antibacterial properties. nih.gov Studies have shown that halogenated derivatives of various scaffolds, including phenols and flavonolignans, exhibit significant antibacterial and antibiofilm activities. mdpi.comnih.gov For instance, 2,4,6-triiodophenol (B146134) has been identified as a potent inhibitor of Staphylococcus aureus biofilms. nih.gov The presence of the bromine atom in this compound suggests that it may possess antibacterial activity. The lipophilic nature of the bromophenyl group could facilitate passage through the bacterial cell wall, while the oxetane and hydroxyl groups could participate in binding to bacterial enzymes or other targets.

The most well-known oxetane-containing natural product is paclitaxel (B517696) (Taxol), a potent anticancer agent. nih.govacs.org The oxetane D-ring in Taxol is thought to act as a conformational lock or a hydrogen bond acceptor, contributing to its biological activity. acs.orgnih.gov Numerous structure-activity relationship (SAR) studies have been conducted on Taxol and its analogues to understand the role of each functional group. researchgate.netnih.gov While the oxetane ring is not considered absolutely essential for activity, its presence is a key feature of this class of compounds.

Furthermore, other bromophenyl-containing compounds have demonstrated anticancer activity. For example, 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have been synthesized and shown to have anticancer properties, with some compounds exhibiting significant growth inhibition against various cancer cell lines. mdpi.com A coumarin (B35378) derivative, 3-bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate, has been shown to inhibit cancer cell invasion and tumor growth. nih.gov These examples suggest that the 4-bromophenyl moiety of this compound could contribute to potential anticancer activity.

As previously mentioned, the 3-phenyoxetane scaffold has proven to be a valuable template for the design of GLP-1 receptor agonists. nih.govfigshare.com In the development of the clinical candidate danuglipron, the introduction of an oxetane motif as a small polar head group in the final stages of the structure-activity relationship (SAR) study led to increased potency without negatively affecting other physicochemical properties. nih.gov The successful development of compound 14 (DD202-114), a potent and selective GLP-1R agonist based on the 3-phenyloxetane scaffold, further underscores the potential of this chemical class in treating type 2 diabetes and obesity. nih.gov The 4-bromo-substituent on the phenyl ring of this compound could be explored to modulate the binding affinity and selectivity for the GLP-1 receptor.

Data Tables

Table 1: Investigated Therapeutic Areas for Oxetane-Containing Compounds

| Therapeutic Area | Key Findings |

|---|---|

| Kinase Inhibitors | Introduction of an oxetane moiety can reduce hERG liability and improve selectivity. nih.gov |

| Antibacterial Agents | Halogenation of aromatic rings is a known strategy to enhance antibacterial activity. nih.govmdpi.com |

| Anticancer Agents | The oxetane ring is a key structural feature of the potent anticancer drug Taxol. nih.govacs.org |

| GLP-1 Receptor Agonists | The 3-phenyloxetane scaffold has been successfully used to design potent and selective agonists. nih.govnih.gov |

Table 2: Key Compounds Mentioned

| Compound Name | Chemical Class | Therapeutic Target/Application |

|---|---|---|

| GDC-0349 | mTOR inhibitor | Kinase Inhibition |

| Paclitaxel (Taxol) | Diterpenoid | Anticancer |

| Danuglipron | Small molecule | GLP-1 Receptor Agonist |

| Compound 14 (DD202-114) | 3-phenyloxetane derivative | GLP-1 Receptor Agonist |

| 2,4,6-triiodophenol | Halogenated phenol | Antibacterial |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine | Triazole derivative | Anticancer |

| 3-bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate | Coumarin derivative | Anticancer |

Opioid Receptor Ligands

A thorough review of scientific literature and chemical databases does not yield specific research findings or data concerning the activity of this compound as an opioid receptor ligand. There are no published studies detailing its binding affinity, efficacy, or structure-activity relationship at mu (µ), kappa (κ), or delta (δ) opioid receptors. Consequently, its potential role or utility in the development of opioid receptor modulators has not been characterized.

Anti-inflammatory and Antiglucocorticoid Agents

Currently, there is no published scientific evidence to suggest that this compound has been investigated as an anti-inflammatory or antiglucocorticoid agent. Studies evaluating its efficacy in models of inflammation or its ability to modulate the glucocorticoid receptor are absent from the available literature. While the oxetane moiety has been explored as a bioisostere in other therapeutic areas, its specific application in this context for this compound remains undocumented. nih.gov

Strategies for Incorporating Oxetanes in Drug Discovery Campaigns

The oxetane ring, a four-membered cyclic ether, has gained significant traction in medicinal chemistry for its ability to favorably modulate the physicochemical properties of drug candidates. nih.govacs.org The incorporation of oxetanes, such as this compound, can lead to improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups. acs.org These characteristics make oxetane-containing compounds valuable tools in the design of novel therapeutics.

Building Block Approach

The most common strategy for integrating the oxetane motif into potential drug molecules is the building block approach. kara5.livecymitquimica.com In this method, pre-synthesized and functionalized oxetanes like this compound serve as foundational components that are incorporated into a larger molecular scaffold via standard synthetic reactions. This compound, with its aryl group and tertiary alcohol, provides a rigid, three-dimensional structure and multiple points for chemical modification.

Medicinal chemists utilize commercially available oxetane building blocks to systematically explore chemical space and optimize lead compounds. acs.orgcymitquimica.com The 4-bromophenyl group, for instance, can participate in a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to append other molecular fragments, while the hydroxyl group can be used to form ethers, esters, or other linkages. This modular approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Table 1: Physicochemical Properties Influenced by Oxetane Incorporation

| Property | General Effect of Oxetane Moiety |

|---|---|

| Solubility | Generally increases aqueous solubility due to the polar ether linkage. acs.org |

| Lipophilicity (LogP) | Can lower lipophilicity compared to carbocyclic analogues like cyclobutane (B1203170). |

| Metabolic Stability | Often increases metabolic stability by replacing metabolically labile groups (e.g., gem-dimethyl). |

| Molecular Conformation | Acts as a rigid scaffold, locking in specific conformations which can be beneficial for receptor binding. |

| pKa of Proximal Amines | The electron-withdrawing nature of the oxetane oxygen can lower the pKa of nearby amines. acs.org |

Late-Stage Functionalization

Late-stage functionalization (LSF) is an advanced strategy in drug discovery that involves modifying a complex, drug-like molecule in the final steps of its synthesis. nih.govresearchgate.net This approach is highly valuable for creating structural diversity without resorting to a complete de novo synthesis for each new analogue. researchgate.net

While specific examples detailing the late-stage functionalization of this compound are not prevalent, the principles of LSF can be applied to molecules containing this or similar motifs. For instance, if a lead compound already contains the 3-phenyloxetan-3-ol (B1354653) core, LSF reactions could target the C-H bonds on the phenyl ring to introduce new substituents (e.g., fluorine, trifluoromethyl) that could modulate the compound's pharmacological profile. nih.govresearchgate.net The development of methodologies for the direct functionalization of the oxetane ring itself, though challenging, represents an active area of chemical research. nih.gov

Table 2: Comparison of Drug Discovery Strategies

| Strategy | Description | Advantages |

|---|---|---|

| Building Block Approach | Uses pre-formed oxetanes in a convergent synthesis. | Reliable, high-yielding, allows for modular library synthesis. |

| Late-Stage Functionalization | Modifies a complex molecule containing the oxetane in the final synthetic steps. | Rapid generation of diverse analogues from a common advanced intermediate, avoids re-synthesis. researchgate.net |

Advanced Research Applications

Application in Material Science

The incorporation of oxetane (B1205548) rings into polymer structures is a growing area of interest in material science. The strained nature of the oxetane ring in 3-(4-Bromophenyl)oxetan-3-OL makes it a candidate for ring-opening polymerization (ROP). This process can lead to the formation of polyethers with unique properties. Hyperbranched polyethers synthesized from oxetanes bearing hydroxymethyl groups have demonstrated potential as adhesives for polar substrates. nih.govresearchgate.net

The presence of the 4-bromophenyl group offers a site for further functionalization, such as cross-coupling reactions, which could be used to modify the properties of the resulting polymers. This could lead to the development of materials with tailored optical or electronic properties. While direct studies on the polymerization of this compound are not extensively documented, the reactivity of the oxetane and the functional handle of the bromophenyl group suggest its potential as a monomer or a precursor for more complex polymer architectures.

Below is a table summarizing the potential contributions of this compound to polymer synthesis:

| Structural Feature | Potential Role in Polymer Science | Resulting Polymer Properties |

| Oxetane Ring | Monomer for Ring-Opening Polymerization (ROP) | Formation of polyether backbone, potential for creating hyperbranched structures. |

| Hydroxyl Group | Initiation site for polymerization, point of attachment for other monomers. | Control over polymer architecture and molecular weight. |

| 4-Bromophenyl Group | Site for post-polymerization modification (e.g., cross-coupling). | Tunable optical, electronic, and thermal properties. |

Utilization in Ligand Synthesis

The development of novel ligands is crucial for advancing catalysis, particularly in asymmetric synthesis. The rigid, three-dimensional structure of the oxetane ring makes it an attractive scaffold for the design of chiral ligands. While research on ligands derived directly from this compound is specific, the broader class of oxetane-containing ligands has shown promise. For instance, oxazoline-based bidentate ligands, which can be synthesized from oxetane precursors, are valuable in a range of metal-catalyzed reactions. nih.gov

The this compound molecule possesses multiple coordination sites—the hydroxyl group and the oxygen atom of the oxetane ring—which could potentially bind to metal centers. The bromophenyl group can be used to introduce other coordinating moieties through cross-coupling reactions, leading to the synthesis of bidentate or multidentate ligands. researchgate.netdntb.gov.uamdpi.com The chirality that can be introduced at the tertiary alcohol center of the oxetane ring is a key feature for applications in asymmetric catalysis. nih.gov

The table below outlines the potential of this compound in the synthesis of catalytic ligands:

| Feature of this compound | Application in Ligand Synthesis | Potential Catalytic Application |

| Chiral center at C3 | Asymmetric ligand scaffold | Enantioselective synthesis |

| Hydroxyl and oxetane oxygen | Metal coordination sites | Homogeneous catalysis |

| Bromophenyl group | Functionalization handle for additional donor atoms | Synthesis of multidentate ligands for various catalytic transformations |

Investigation in Agrochemical Applications

Heterocyclic compounds are a cornerstone of modern agrochemical research, with many commercial pesticides and herbicides containing such motifs. researchgate.net The 4-bromophenyl group is a common substituent in a number of biologically active molecules, including those with insecticidal and herbicidal properties. rsc.orgnih.govresearchgate.net The introduction of a bromine atom can enhance the biological activity and modify the physicochemical properties of a compound, which is a key aspect of agrochemical design. nih.govmdpi.com

While specific studies on the agrochemical applications of this compound are not widely published, its structural components suggest its potential as a building block for new agrochemicals. The oxetane ring can act as a bioisostere for other functional groups, potentially improving properties such as metabolic stability and uptake by target organisms. acs.org Structure-activity relationship (SAR) studies of various heterocyclic compounds have shown that small structural modifications can lead to significant changes in biological activity. rsc.org The exploration of oxetane-containing compounds in agrochemical discovery is an active area of research. googleapis.com

The potential of this compound in agrochemical development is summarized below:

| Structural Moiety | Potential Role in Agrochemicals | Desired Outcome |

| 4-Bromophenyl | Bioactive fragment | Enhanced pesticidal or herbicidal activity |

| Oxetane Ring | Bioisosteric replacement for other groups | Improved metabolic stability, solubility, and target interaction |

| Hydroxyl Group | Site for further derivatization | Optimization of biological activity and physical properties |

Development of Chemical Probes and Tools

Chemical probes are essential tools for studying biological processes in living systems. nih.govrsc.orgnih.gov Fluorescent probes, in particular, allow for the visualization of specific molecules and events within cells. rsc.orgrsc.orgrsc.org The design of such probes often involves a fluorophore and a recognition element. The this compound scaffold has features that could be exploited in the development of novel chemical probes.

The bromophenyl group can be converted to other functional groups, including those that can be coupled to fluorophores. Furthermore, the oxetane ring can influence the photophysical properties of a molecule and can be a part of a recognition motif for a specific biological target. The development of probes based on novel scaffolds is an ongoing effort in chemical biology to explore new biological questions. ntu.edu.tw While direct applications of this compound as a chemical probe are yet to be extensively reported, its structure provides a foundation for the synthesis of new molecular tools for biological imaging and investigation. nih.govchemrxiv.org

The potential use of this compound in the creation of chemical probes is detailed in the following table:

| Component | Function in Chemical Probe Design | Example Application |

| 4-Bromophenyl | Precursor for fluorophore attachment or as part of a recognition moiety | Development of fluorescent probes for bioimaging |

| Oxetane Scaffold | Can modulate solubility and cell permeability; potential recognition element | Probes for specific enzymes or receptors |

| Hydroxyl Group | A reactive handle for conjugation to other molecules (e.g., biotin, affinity tags) | Tools for target identification and validation |

Methodological Considerations in Oxetane Research

Spectroscopic Characterization in Academic Research

Spectroscopy is the cornerstone of molecular characterization, providing detailed information about the connectivity of atoms and the functional groups present. For a molecule like 3-(4-Bromophenyl)oxetan-3-ol, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is essential for unambiguous identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. While specific experimental data for this compound is not extensively published in publicly accessible literature, the expected spectra can be inferred from the analysis of closely related compounds.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to observe distinct signals for the aromatic protons on the bromophenyl ring and the methylene (B1212753) (-CH2-) protons of the oxetane (B1205548) ring. The aromatic protons would typically appear as doublets in the downfield region (around 7.0-7.6 ppm) due to ortho- and meta-coupling. The four protons of the oxetane ring would likely appear as two sets of signals, each integrating to two protons, with characteristic geminal and vicinal couplings. For instance, in the related compound (3-(bromomethyl)oxetan-3-yl)methanol, the four oxetane ring protons appear as a singlet at 4.45 ppm, though in the target compound, the asymmetry introduced by the aryl group would likely lead to more complex splitting patterns. connectjournals.com A broad singlet corresponding to the hydroxyl (-OH) proton would also be expected, the chemical shift of which can vary depending on solvent and concentration.

¹³C NMR Spectroscopy: This method detects the carbon atoms in the molecule, providing information about their chemical environment. A typical ¹³C NMR spectrum for this compound would show distinct signals for each unique carbon atom. The carbon atom attached to the bromine (C-Br) would appear around 122 ppm, while other aromatic carbons would resonate between 125 and 145 ppm. The quaternary carbon of the oxetane ring bearing the hydroxyl and aryl groups would be found further downfield (typically 70-80 ppm), and the two methylene carbons of the oxetane ring would appear in the region of 80-90 ppm.

¹⁵N and ¹⁹F NMR: These techniques are used when nitrogen or fluorine atoms are present in the molecule. Since this compound contains neither nitrogen nor fluorine, ¹⁵N and ¹⁹F NMR spectroscopy are not applicable for its direct characterization.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical ranges for similar functional groups and structures. Actual experimental values may vary.

¹H NMR| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (2H) | ~ 7.5 | Doublet |

| Aromatic (2H) | ~ 7.4 | Doublet |

| Oxetane (-CH₂-) | ~ 4.9 | Multiplet |

| Oxetane (-CH₂-) | ~ 4.7 | Multiplet |

¹³C NMR

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C-Br (Aromatic) | ~ 122 |

| C-H (Aromatic) | 127 - 132 |

| C-quaternary (Aromatic) | ~ 140 |

| C-O (Oxetane, quaternary) | ~ 75 |

| -CH₂- (Oxetane) | ~ 85 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Electron Ionization (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, often causing it to fragment. A common fragmentation pathway for oxetanes involves the loss of a formaldehyde (B43269) (CH₂O, 30 Da) unit. For a related compound, 3-(4-bromophenyl)-3-methyloxetane, the EI-MS spectrum shows a prominent peak corresponding to [M-CH₂O]⁺. nih.gov For this compound (Molecular Weight: 229.07 g/mol ), one would expect to see the molecular ion peak [M]⁺ and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Electrospray Ionization (ESI-MS): ESI is a softer ionization technique, often used for more fragile molecules. For this compound, ESI-MS would likely show the protonated molecule [M+H]⁺ or adducts with solvent ions, such as [M+Na]⁺. This technique is particularly useful for confirming the molecular weight with minimal fragmentation.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. This is a definitive method for confirming the molecular formula (C₉H₉BrO₂) of the target compound.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an effective tool for identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would confirm key structural features. A broad, strong band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the tertiary alcohol group. connectjournals.com The C-O stretching of the alcohol and the ether linkage in the oxetane ring would appear in the fingerprint region, typically between 1000-1300 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would give rise to peaks in the 1450-1600 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Frequency (cm⁻¹) |

|---|---|---|

| Alcohol | O-H Stretch | 3600 - 3200 (Broad) |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Alkane (Oxetane) | C-H Stretch | 3000 - 2850 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Alcohol/Ether | C-O Stretch | 1300 - 1000 |

Chromatographic Techniques for Purification and Analysis (e.g., HPLC)

Chromatographic methods are essential for both the purification of synthesized compounds and the analysis of their purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of compounds like this compound. In academic research, the purity of synthesized oxetane derivatives is frequently reported as a percentage determined by HPLC analysis. nih.gov A sample is passed through a column under high pressure, and components are separated based on their affinity for the stationary and mobile phases. By using a suitable detector (e.g., UV-Vis, as the bromophenyl group is a strong chromophore), a chromatogram is produced where the area of the peak corresponding to the compound of interest relative to the total area of all peaks provides a measure of its purity. Chiral HPLC can also be employed to separate and analyze enantiomers if the compound is chiral and has been synthesized as a racemic mixture. nih.gov

For purification, column chromatography using silica (B1680970) gel is a standard laboratory technique. The choice of solvent system (eluent), such as a mixture of ethyl acetate (B1210297) and n-hexane, is optimized to achieve separation of the desired oxetane from starting materials and byproducts. nih.gov

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique requires a single, high-quality crystal of the compound. The crystal diffracts a beam of X-rays, and the resulting diffraction pattern is used to calculate the positions of each atom in the molecule, providing precise bond lengths, bond angles, and stereochemistry.

While a crystal structure for this compound is not available in the public domain, this technique would be invaluable for confirming the puckered conformation of the oxetane ring and the relative orientation of the 4-bromophenyl and hydroxyl substituents. Such data is critical for understanding intermolecular interactions in the solid state and for computational modeling studies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-Bromophenyl)oxetan-3-ol, and how can reaction conditions be optimized?

- Methodology :

- Nucleophilic Substitution : Reacting oxetan-3-one derivatives with phenethylmagnesium chloride under controlled temperatures (0–5°C) to form the oxetane ring. This method emphasizes inert atmosphere conditions (e.g., nitrogen) to prevent side reactions .

- Wittig Reaction : Utilizing alkoxyphosphonium intermediates to introduce functional groups. Solvent choice (e.g., THF or DCM) and slow addition of reagents improve yield .

- Key Optimization Parameters : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2:1 molar ratio of Grignard reagent to ketone) and use anhydrous solvents to minimize hydrolysis .

Q. How can researchers characterize the purity and structural integrity of this compound?